1-(tert-Butyl) 2-ethyl (2S,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl) 2-ethyl (2S,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, which include a pyrrolidine ring substituted with tert-butyl, ethyl, and methylsulfonyloxy groups. Its molecular structure and properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(tert-Butyl) 2-ethyl (2S,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate involves several steps, typically starting with the preparation of the pyrrolidine ring. The synthetic route may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The tert-butyl, ethyl, and methylsulfonyloxy groups are introduced through various substitution reactions. Common reagents used in these steps include tert-butyl chloride, ethyl bromide, and methylsulfonyl chloride.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-(tert-Butyl) 2-ethyl (2S,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the substituents on the pyrrolidine ring.
Scientific Research Applications
1-(tert-Butyl) 2-ethyl (2S,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a tool for studying biological processes, particularly those involving pyrrolidine derivatives.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials, benefiting from its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-ethyl (2S,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(tert-Butyl) 2-ethyl (2S,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate can be compared with other similar compounds, such as:
- 1-O-tert-butyl 2-O-ethyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
- 1-O-tert-butyl 2-O-ethyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications
Properties
Molecular Formula |
C13H23NO7S |
---|---|
Molecular Weight |
337.39 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,4R)-4-methylsulfonyloxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H23NO7S/c1-6-19-11(15)10-7-9(21-22(5,17)18)8-14(10)12(16)20-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1 |
InChI Key |
AAQOBEFZZVDXLL-ZJUUUORDSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)OS(=O)(=O)C |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)OS(=O)(=O)C |
sequence |
X |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.